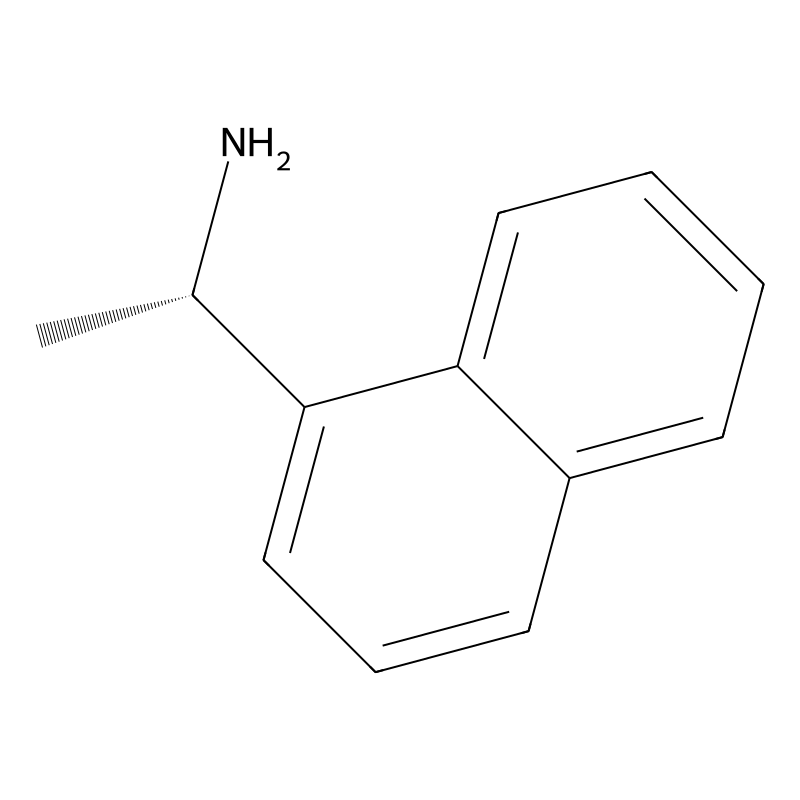(S)-(-)-1-(1-Naphthyl)ethylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Chiral Solvating Agent Precursor
One primary application of (S)-(-)-1-(1-Naphthyl)ethylamine lies in the synthesis of chiral thiourea solvating agents. These agents are crucial tools in analytical chemistry for the enantiodiscrimination (differentiation of mirror-image isomers) of α-hydroxy and α-amino acids using nuclear magnetic resonance (NMR) spectroscopy. []
(S)-(-)-1-(1-Naphthyl)ethylamine, with the Chemical Abstracts Service number 10420-89-0, is a chiral organic compound characterized by its naphthalene moiety attached to an ethylamine group. This compound is known for its unique stereochemistry, which contributes to its biological activity and utility in various
- Reduction Reactions: It can undergo reduction with sodium tetrahydroborate in methanol, yielding high yields of products .
- Acylation: The compound is also involved in acylation reactions utilizing Candida antarctica lipase B, especially in ionic liquids, which enhances enantiomeric excess .
- Enantioselective Catalysis: It serves as a chiral ligand in heterogeneous catalysis, particularly on platinum surfaces, where its orientation affects catalytic activity .
(S)-(-)-1-(1-Naphthyl)ethylamine exhibits significant biological activities, particularly in pharmacology. Its chiral nature allows it to interact selectively with biological targets, making it a candidate for drug development. Studies have shown that it can act as an inhibitor for certain enzymes and receptors, influencing various metabolic pathways. For instance, its interactions in enzyme-catalyzed reactions have been explored to enhance selectivity and efficiency in synthetic applications .
The synthesis of (S)-(-)-1-(1-Naphthyl)ethylamine can be achieved through several methods:
- Enzymatic Resolution: Utilizing lipases in ionic liquids has been reported as an efficient method for resolving racemic mixtures into their enantiomers .
- Chemical Synthesis: Traditional synthetic routes involve the reaction of naphthalene derivatives with ethylamine under controlled conditions, often employing reducing agents like sodium tetrahydroborate or sodium hydrogencarbonate to facilitate the process .
- Chiral Catalysis: The compound can also be synthesized through asymmetric catalysis involving chiral catalysts that promote enantioselective transformations .
(S)-(-)-1-(1-Naphthyl)ethylamine finds applications across various fields:
- Pharmaceuticals: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients due to its chiral nature.
- Catalysis: The compound is employed as a chiral ligand in asymmetric synthesis and catalysis, enhancing the selectivity of reactions.
- Research: It serves as a model compound for studying enantioselectivity and catalytic mechanisms in organic chemistry .
Interaction studies involving (S)-(-)-1-(1-Naphthyl)ethylamine focus on its binding affinities and catalytic behaviors. Research has demonstrated that the spatial orientation of this compound on catalytic surfaces significantly influences reaction outcomes. For example, studies on its interaction with platinum surfaces reveal that temperature variations affect its stability and reactivity, impacting catalytic efficiency . Additionally, its role in enzyme-catalyzed reactions highlights the importance of molecular interactions in achieving desired selectivities.
Several compounds share structural similarities with (S)-(-)-1-(1-Naphthyl)ethylamine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (R)-(+)-1-(1-Naphthyl)ethylamine | Enantiomer of (S)-(-)-1-(1-Naphthyl)ethylamine | Opposite chirality affecting biological activity |
| 1-(2-Naphthyl)ethylamine | Similar naphthalene structure | Different naphthalene position alters reactivity |
| 2-Amino-1-naphthalenemethanol | Contains hydroxyl group | Changes solubility and reactivity patterns |
| 1-(Phenyl)ethylamine | Lacks naphthalene moiety | Less steric hindrance compared to naphthalene derivatives |
These compounds illustrate the diversity within this chemical class while highlighting how variations in structure can influence properties and applications.
XLogP3
GHS Hazard Statements
H301 (67.18%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (67.18%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (32.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (64.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (32.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (31.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (63.36%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Corrosive;Acute Toxic;Irritant;Environmental Hazard








